Diphenyl phenylphosphonite
Overview
Description
Diphenyl phenylphosphonite is an organophosphorus compound with the chemical formula C18H15O2P. It is a phosphonite ester, characterized by the presence of a phosphorus atom bonded to three phenyl groups and two oxygen atoms. This compound is known for its applications in organic synthesis and as a ligand in coordination chemistry .
Mechanism of Action
Target of Action
Phosphonite esters, a group to which this compound belongs, are known to be used on a large scale for the stabilization of polymers against degradation during processing and long-term applications .
Mode of Action
Diphenyl phenylphosphonite functions as an antioxidant by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . All phosphites and phosphonites, including this compound, are hydroperoxide-decomposing secondary antioxidants . Their reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .
Biochemical Pathways
It is known that phosphonates, a group to which this compound belongs, mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Result of Action
It is known that phosphonates can show specific biological activity due to their ability to inhibit metabolic enzymes .
Action Environment
It is known that the reaction conditions can affect the function of phosphonite esters as antioxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl phenylphosphonite can be synthesized through the reaction of dichlorophenylphosphine with phenol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows :
PhPCl2+2PhOH→PhP(OPh)2+2HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is often carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Diphenyl phenylphosphonite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenyl phenylphosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and aryl halides can be used under basic conditions.
Major Products:
Oxidation: Diphenyl phenylphosphine oxide.
Substitution: Various substituted phosphonites depending on the nucleophile used.
Scientific Research Applications
Diphenyl phenylphosphonite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active phosphine compounds.
Medicine: It is involved in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of flame retardants and plasticizers
Comparison with Similar Compounds
Diphenyl phosphite: Similar in structure but contains a P-H bond instead of a P-Ph bond.
Triphenyl phosphite: Contains three phenyl groups bonded to phosphorus but lacks the oxygen atoms present in diphenyl phenylphosphonite.
Uniqueness: this compound is unique due to its specific combination of phenyl groups and oxygen atoms bonded to phosphorus, which imparts distinct reactivity and coordination properties compared to other phosphonites and phosphites .
Properties
IUPAC Name |
diphenoxy(phenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O2P/c1-4-10-16(11-5-1)19-21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKPLZDCTKREIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(C2=CC=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286098 | |
Record name | Diphenyl phenylphosphonite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13410-61-2 | |
Record name | NSC43792 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenyl phenylphosphonite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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